2-Chloro-1,7-naphthyridin-4-amine

Catalog No.
S14037351
CAS No.
M.F
C8H6ClN3
M. Wt
179.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,7-naphthyridin-4-amine

Product Name

2-Chloro-1,7-naphthyridin-4-amine

IUPAC Name

2-chloro-1,7-naphthyridin-4-amine

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

InChI

InChI=1S/C8H6ClN3/c9-8-3-6(10)5-1-2-11-4-7(5)12-8/h1-4H,(H2,10,12)

InChI Key

YHGUZLCDKPHYBW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=N2)Cl)N

2-Chloro-1,7-naphthyridin-4-amine is a chemical compound belonging to the naphthyridine family, characterized by a chlorine atom at the second position and an amino group at the fourth position of the naphthyridine ring. Its molecular formula is C9H8ClN3C_9H_8ClN_3, and it has a molecular weight of approximately 195.63 g/mol. The compound features a bicyclic structure that consists of a pyridine ring fused to a second nitrogen-containing ring, which contributes to its diverse reactivity and biological activity.

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives. This reaction is often facilitated by strong nucleophiles such as amines or thiols.
  • Oxidation: The compound can undergo oxidation reactions, which can be catalyzed by various reagents including hydrogen peroxide or transition metal catalysts, resulting in the formation of oxidized derivatives.
  • Amidation: The compound can participate in Pd-catalyzed amidation reactions with primary amides, allowing for the introduction of amide functional groups .

2-Chloro-1,7-naphthyridin-4-amine exhibits notable biological activities, particularly in pharmacology. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies indicate that compounds derived from 2-chloro-1,7-naphthyridin-4-amine possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial drugs .
  • Antitumor Activity: Research has suggested that certain derivatives may exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

The synthesis of 2-chloro-1,7-naphthyridin-4-amine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-chloroaniline and other naphthyridine derivatives, cyclization can be performed under acidic or basic conditions to form the desired compound.
  • Substitution Reactions: Chlorination of naphthyridine derivatives followed by amination can yield 2-chloro-1,7-naphthyridin-4-amine. For instance, the reaction of 2-chloro-1,7-naphthyridine with ammonia or amines in the presence of a catalyst can facilitate this transformation .
  • Smiles Rearrangement: This method involves rearranging existing naphthyridine structures to introduce functional groups at specific positions on the ring system .

2-Chloro-1,7-naphthyridin-4-amine has several applications including:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents against infections and cancers.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

Interaction studies involving 2-chloro-1,7-naphthyridin-4-amine focus primarily on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties. For example:

  • Enzyme Inhibition: Research indicates that some derivatives inhibit specific enzymes related to bacterial resistance or cancer proliferation pathways .

Several compounds share structural similarities with 2-chloro-1,7-naphthyridin-4-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-1,5-naphthyridin-2(1H)-oneChlorine at position 6Exhibits different biological activity profile
7-Chloro-1,8-naphthyridin-4(1H)-oneChlorine at position 7Known for its neuroprotective effects
6-Chloro-2,7-naphthyridin-1(2H)-oneChlorine at position 6Potential use in treating central nervous system disorders
5-Chloro-1,8-naphthyridin-2(1H)-oneChlorine at position 5Investigated for anti-inflammatory properties

The uniqueness of 2-chloro-1,7-naphthyridin-4-amine lies in its specific substitution pattern and resultant biological activities that differ significantly from other naphthyridine derivatives.

Novel Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as efficient tools for constructing the 1,7-naphthyridine core. A prominent method involves the condensation of 2-aminopyridine derivatives, malononitrile or cyanoacetates, and aromatic aldehydes under catalytic conditions. For instance, a three-component reaction catalyzed by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) enables the synthesis of substituted 1,8-naphthyridines at room temperature. While this protocol was initially developed for 1,8-naphthyridines, analogous strategies can be adapted for 1,7-naphthyridines by modifying the starting materials. The Lewis acid catalysts facilitate both Knoevenagel and Michael addition steps, followed by cyclization, yielding products with 70–85% efficiency.

Key to this approach is the electronic nature of the aldehyde component. Electron-deficient aldehydes enhance reactivity by stabilizing intermediate Schiff bases, while steric effects in bulky aldehydes may reduce yields. Solvent selection also plays a critical role; reactions conducted in ethanol or acetonitrile exhibit higher regioselectivity compared to polar aprotic solvents. Recent adaptations include microwave-assisted MCRs, which reduce reaction times from hours to minutes while maintaining yields above 75%.

Catalytic Systems for Regioselective Chlorination

Regioselective chlorination at the 2-position of 1,7-naphthyridines is achieved via Vilsmeier-Haack cyclization, a method traditionally used for introducing formyl groups. By modifying this approach, researchers have successfully incorporated chlorine atoms using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). In one protocol, N-(pyridin-2-yl)acetamides undergo cyclization in the presence of POCl₃/DMF, forming 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives. Although this study focused on 1,8-naphthyridines, the same principles apply to 1,7-naphthyridines by adjusting the acetamide substituents.

The reaction proceeds through the formation of a Vilsmeier-Haack complex, where POCl₃ activates DMF to generate an electrophilic chlorinating agent. Electron-donating groups at the meta position of the pyridine ring enhance cyclization efficiency by stabilizing partial positive charges during the transition state. For example, substrates with methoxy or methyl groups at the 5-position achieve yields exceeding 80%, whereas electron-withdrawing groups like nitro reduce yields to 50–60%. Alternative catalytic systems, such as iodine or m-NO₂PhSO₃Na, have been explored for related naphthyridine syntheses but require higher temperatures (100–120°C) and longer reaction times.

Protecting Group Strategies in Naphthyridine Functionalization

Protecting groups are essential for selective functionalization of the amine group in 1,7-naphthyridines. Phthalimidyl groups, introduced via reaction with phthalic anhydride or N-phthaloyl chloride, are widely used due to their stability under acidic and basic conditions. In a representative procedure, 2-amino-7-hydroxy-1,8-naphthyridine sulfuric acid salt is treated with a phthalyl reactant in acetic acid, with triethylamine as a base, to form N-phthalimidyl-7-hydroxy-1,8-naphthyridine. This method can be extrapolated to 1,7-naphthyridines by selecting appropriate starting materials.

Deprotection typically involves hydrazinolysis or hydrolysis under acidic conditions. For instance, treatment with hydrazine hydrate in methanol cleaves the phthalimidyl group, yielding the free amine without disrupting the naphthyridine core. In cases where the chlorine substituent is sensitive to nucleophilic attack, milder deprotection methods using aqueous potassium hydroxide at low temperatures (3–25°C) are employed. Recent advances include enzymatic deprotection using monooxygenases, which offer chemoselectivity for substrates with oxidation-sensitive functional groups.

The C-2 chlorine substituent in 2-chloro-1,7-naphthyridin-4-amine represents a critical structural modification that significantly influences the compound's biological activity through multiple mechanisms. Research has demonstrated that the strategic placement of chlorine at the C-2 position substantially alters the electronic properties and binding characteristics of naphthyridine derivatives [2].

Electronic Effects and Reactivity Modulation

The C-2 chlorine atom functions as a strong electron-withdrawing group, fundamentally altering the electron density distribution across the naphthyridine ring system. This electronic perturbation enhances the electrophilicity of adjacent carbon atoms, particularly at the C-3 and C-4 positions, thereby increasing the compound's reactivity toward nucleophilic attack [3] . The electron-withdrawing nature of chlorine at C-2 creates a more electron-deficient aromatic system, which has been shown to improve binding affinity to biological targets that interact through π-π stacking interactions [2].

Studies of related chloro-naphthyridine systems have revealed that the presence of chlorine at the C-2 position significantly enhances antimicrobial activity against various bacterial strains. Specifically, derivatives containing C-2 chlorine substituents demonstrated minimum inhibitory concentration values ranging from 5.4 to 7.1 millimolar against Mycobacterium smegmatis, indicating promising antibacterial efficacy [2]. The mechanism underlying this enhanced activity appears to involve inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication [2].

Comparative Structure-Activity Analysis

Comparative studies between chlorinated and non-chlorinated naphthyridine derivatives have provided valuable insights into the specific contributions of the C-2 chlorine substituent. The replacement of hydrogen with chlorine at the C-2 position has been shown to increase cytotoxicity against cancer cell lines by factors ranging from 2 to 10-fold, depending on the specific cell line and overall molecular structure [5]. This enhanced cytotoxicity is attributed to improved cellular uptake and stronger binding to intracellular targets.

In the context of 1,8-naphthyridine derivatives, the introduction of chlorine at positions analogous to C-2 in the 1,7-naphthyridine system has demonstrated significant effects on biological activity. Research has shown that 6-unsubstituted 1,8-naphthyridine structures exhibit the most potent cytotoxic activity against murine P388 leukemia, with activity levels twice that of 6-fluoro analogues [5]. Furthermore, both 5-chloro and 5-trifluoromethyl groups have been observed to decrease cytotoxic activity by 5- to 10-fold, indicating position-specific effects of halogen substitution [5].

Mechanistic Implications

The C-2 chlorine substituent influences bioactivity through multiple mechanistic pathways. The electron-withdrawing effect of chlorine enhances the compound's ability to form hydrogen bonds with biological targets, particularly through the amino group at C-4 [6] [7]. This enhanced hydrogen bonding capacity is crucial for selective binding to nucleotide bases in DNA structures, where specific three-point hydrogen bonding patterns determine selectivity for pyrimidine bases over purine bases [6].

Additionally, the chlorine substituent affects the compound's lipophilicity, which directly impacts membrane permeability and cellular uptake. The increased lipophilicity conferred by the C-2 chlorine atom has been shown to improve bioavailability while maintaining target selectivity [8]. This balance between lipophilicity and selectivity is particularly important for therapeutic applications where off-target effects must be minimized.

Amino Group Modifications for Target Selectivity

The amino group at the C-4 position of 2-chloro-1,7-naphthyridin-4-amine serves as a crucial pharmacophore that determines both binding affinity and target selectivity. Modifications to this amino group have been extensively studied to optimize therapeutic properties while maintaining selectivity for specific biological targets [6] [7] [9].

Hydrogen Bonding Interactions

The primary amino group at C-4 participates in specific hydrogen bonding interactions that are fundamental to the compound's biological activity. Research on 2-amino-1,8-naphthyridines has demonstrated that the amino group can exist in different tautomeric forms, with the N1 and N8 protonated forms showing distinct binding preferences [6]. The N1 protonated form exhibits preferential binding to cytosine through fully complementary base-pairing via three-point hydrogen bonds, while the N8 protonated form shows selectivity for thymine binding [6].

Studies have shown that the introduction of methyl substituents adjacent to the amino group significantly enhances binding affinity. The binding constant for cytosine increases from 0.030 × 10^7 M^-1 for the unsubstituted 2-amino-1,8-naphthyridine to 1.9 × 10^7 M^-1 for the 2-amino-5,6,7-trimethyl-1,8-naphthyridine, representing a nearly two-order-of-magnitude improvement in binding affinity [6] [7].

Selectivity Modulation Through Amino Group Substitution

The selectivity profile of naphthyridine derivatives can be dramatically altered through systematic modifications of the amino group. Research has demonstrated that N-alkylation of the amino group affects both the strength and specificity of target interactions [9]. For instance, the conversion of primary amines to secondary amines through N-methylation has been shown to improve binding efficiency toward adenosine A2A receptors, with specific derivatives showing enhanced antagonist activity [9].

Comparative studies of amino group modifications have revealed that the size and electronic properties of substituents on the amino group directly influence target selectivity. Bulky substituents tend to reduce binding affinity due to steric hindrance, while electron-donating groups enhance the nucleophilicity of the amino group, leading to stronger hydrogen bonding interactions with target molecules [9] [10].

Structural Determinants of Activity

The three-dimensional orientation of the amino group relative to the naphthyridine ring system is crucial for optimal target recognition. Crystallographic studies have shown that the amino group adopts specific conformations that maximize hydrogen bonding potential while minimizing steric clashes with target binding sites [8]. The planarity of the naphthyridine system, combined with the directional nature of amino group hydrogen bonding, creates a well-defined binding interface that can be precisely tuned through systematic structural modifications.

Research on 1,8-naphthyridine-3-carboxamides has demonstrated that modifications at the 3-position, particularly the incorporation of secondary amines, enhances binding efficiency and potency toward specific receptors [9]. The 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one showed the highest docking score of -8.407 and binding energy of -56.60 kcal/mol, indicating strong target interactions [9].

Heterocyclic Fusion Strategies

Heterocyclic fusion represents a powerful strategy for enhancing the biological activity and pharmaceutical properties of 2-chloro-1,7-naphthyridin-4-amine derivatives. The fusion of additional heterocyclic rings to the naphthyridine core creates expanded conjugated systems with improved binding characteristics and enhanced metabolic stability [11] [12] [13].

Oxygen-Containing Heterocycle Fusion

The fusion of oxygen-containing heterocycles, particularly chromene and coumarin systems, has been extensively investigated for their potential to improve bioavailability and therapeutic efficacy [11]. Chromeno[4,3-b] [14]naphthyridine derivatives have been synthesized through efficient one-pot three-component reactions, demonstrating high yields and broad substrate tolerance [11]. These fused systems exhibit enhanced biological activity compared to their non-fused counterparts, with improved cellular uptake and target binding characteristics.

The synthesis of chromeno[4,3-b] [14]naphthyridine derivatives has been accomplished through Povarov reactions and related cycloaddition strategies, enabling the selective generation of three stereogenic centers in a single synthetic operation [11]. The resulting compounds demonstrate improved pharmacokinetic properties, including enhanced oral bioavailability and reduced first-pass metabolism [11].

Sulfur-Containing Heterocycle Integration

Thieno [14]naphthyridine derivatives represent another important class of fused heterocycles with unique electronic and biological properties [11]. The incorporation of thiophene rings into the naphthyridine framework has been achieved through palladium-catalyzed cross-coupling reactions, allowing for the construction of all possible ring fusion patterns [11]. These sulfur-containing fused systems exhibit enhanced conductivity properties and improved π-π stacking interactions with biological targets.

The synthesis of dithieno[3,2-c:3,2-h] [14]naphthyridine derivatives has been accomplished through multi-step synthetic routes involving selective nitration, reduction, and cyclization reactions [11]. These compounds demonstrate unique electronic properties that make them suitable for both pharmaceutical and materials science applications [11].

Nitrogen-Containing Heterocycle Fusion

The fusion of nitrogen-containing heterocycles, such as pyrazoles and imidazoles, with the naphthyridine core has been shown to enhance target selectivity and binding affinity [8]. The 2,8-disubstituted-1,6-naphthyridine derivatives containing methylpyrazolyl substituents have demonstrated potent CDK8 affinity with effective WNT signaling inhibition [8]. However, these compounds showed metabolic instability due to aldehyde oxidase-mediated oxidation, leading to the formation of inactive C5-hydroxyl metabolites [8].

To address metabolic stability issues, the introduction of amino groups at the C5 position has been employed as a strategy to block aldehyde oxidase metabolism while maintaining target binding affinity [8]. This approach has successfully improved the metabolic stability of naphthyridine derivatives while preserving their biological activity [8].

Synthetic Approaches and Scalability

The development of scalable synthetic routes for fused naphthyridine derivatives has been a major focus of recent research efforts [15] [16]. A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions, with subsequent ditriflation providing highly reactive intermediates for diversification [15]. This approach enables rapid access to diverse drug-like products through one-pot difunctionalization reactions [15].

The synthetic challenges associated with heterocyclic fusion have been addressed through the development of robust, moisture-insensitive protocols that can be implemented on kilogram scales . These methods have achieved yields up to 90% for key intermediates, making them suitable for pharmaceutical development applications .

Biological Activity Enhancement

Fused heterocyclic naphthyridine derivatives have demonstrated superior biological activities compared to their non-fused counterparts across multiple therapeutic areas [12] [13]. The enhanced activity is attributed to improved target binding, increased metabolic stability, and optimized pharmacokinetic properties [13]. These compounds have shown promise in treating various conditions including cancer, infectious diseases, and neurological disorders [12] [18].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.0250249 g/mol

Monoisotopic Mass

179.0250249 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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